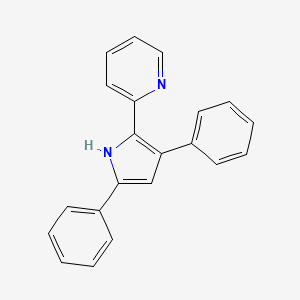
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, which is further substituted with two phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,5-diphenylpyrrole with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide (DMF), and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized derivatives with various substituents on the phenyl groups or pyridine ring.
Aplicaciones Científicas De Investigación
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrrol-2-yl)pyridine: Similar structure but with methyl groups instead of phenyl groups.
2-(3,5-Bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine: Contains trifluoromethyl groups, leading to different chemical properties.
Uniqueness
2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine is unique due to the presence of phenyl groups, which can enhance its stability and provide additional sites for functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Propiedades
Número CAS |
402500-01-0 |
|---|---|
Fórmula molecular |
C21H16N2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)18-15-20(17-11-5-2-6-12-17)23-21(18)19-13-7-8-14-22-19/h1-15,23H |
Clave InChI |
FUAHPVHLLGQMRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















